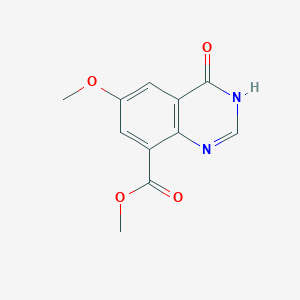
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is a glucuronide conjugate, which means it has undergone a process where glucuronic acid is added to it. This modification often enhances the solubility and excretion of the compound, making it easier for the body to eliminate.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt typically involves the following steps:
Hydroxylation: Carbamazepine is first hydroxylated to produce 10,11-dihydro-10-hydroxy carbamazepine.
Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process would include purification steps to ensure the final product is of high purity and suitable for research or pharmaceutical use.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of carbamazepine.
Biology: The compound is studied for its interactions with various biological molecules and pathways.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand how it is metabolized and excreted in the body.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt involves its interaction with various molecular targets in the body. It is primarily metabolized in the liver, where it undergoes glucuronidation. This process enhances its solubility, allowing it to be more easily excreted by the kidneys. The compound may also interact with specific enzymes and receptors, influencing various biological pathways.
類似化合物との比較
10,11-Dihydro-10-hydroxy Carbamazepine: A precursor in the synthesis of the glucuronide derivative.
Quercetin-3-O-beta-D-glucuronide: Another glucuronide conjugate studied for its biological effects.
Uniqueness: What sets (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt apart is its specific structure and the way it is metabolized in the body. Its glucuronide conjugate form enhances its solubility and excretion, making it a valuable compound for studying the metabolism and pharmacokinetics of carbamazepine derivatives.
特性
分子式 |
C21H21N2NaO8 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1/t14-,15-,16-,17+,18-,20+;/m0./s1 |
InChIキー |
VLZQDUOKNQNYPV-BJIKOUODSA-M |
異性体SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


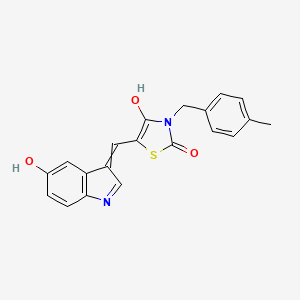
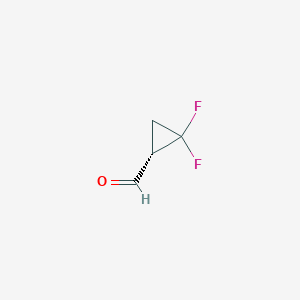
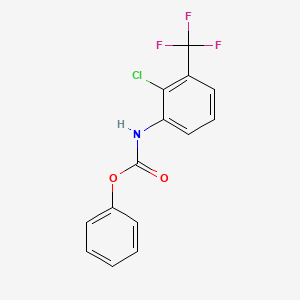


![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
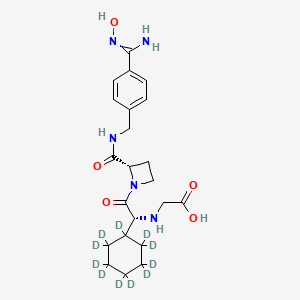
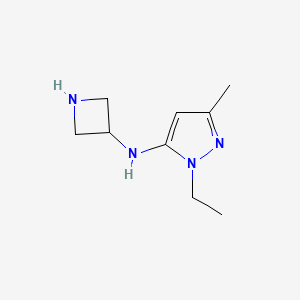
![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
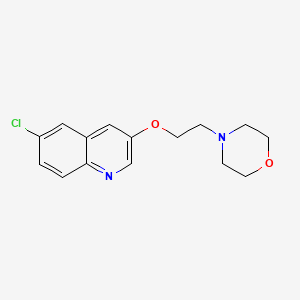
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
